Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-bromo-3-methylphenyl group at the 5-position. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. This intermediate can then be further reacted to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylates.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Ethoxide: Used in the synthesis of intermediates.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Substituted Furans: Formed through substitution reactions.
Furan-2,5-dicarboxylates: Formed through oxidation reactions.
Scientific Research Applications
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The furan ring and the bromine substituent play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
Uniqueness
Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the furan ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11BrO3 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
KSIYJEJOVDALSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)OC)Br |
Origin of Product |
United States |
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